molecular formula C7H12N4O B13248322 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine

2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine

Cat. No.: B13248322
M. Wt: 168.20 g/mol
InChI Key: GFRCNEYVJKBKLH-UHFFFAOYSA-N
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Description

2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine is a heterocyclic organic compound that contains both a morpholine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with morpholine under specific conditions. One common method involves the use of ethyl bromoacetate as a reagent, which reacts with 4-methyl-4H-1,2,4-triazole-3-thiol to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of triazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine is unique due to the combination of the morpholine and triazole rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C7H12N4O/c1-11-5-9-10-7(11)6-4-8-2-3-12-6/h5-6,8H,2-4H2,1H3

InChI Key

GFRCNEYVJKBKLH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2CNCCO2

Origin of Product

United States

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